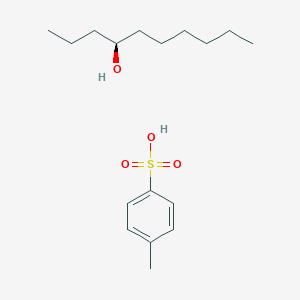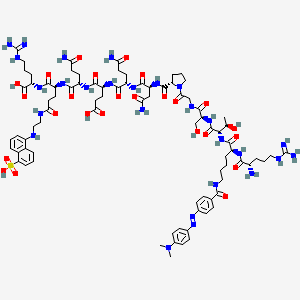![molecular formula C14H18OS2 B12534044 1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene CAS No. 840522-72-7](/img/structure/B12534044.png)
1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with a complex structure that includes both sulfur and oxygen atoms
Preparation Methods
The synthesis of 1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the preparation of the benzene ring with the desired substituents. This can be achieved through various organic reactions such as Friedel-Crafts alkylation or acylation.
Introduction of the Ethylsulfanyl Groups: The next step involves the introduction of the ethylsulfanyl groups. This can be done using thiol-ene reactions or other sulfur-based organic reactions.
Attachment of the Prop-2-yn-1-yloxy Group: The final step involves the attachment of the prop-2-yn-1-yloxy group. This can be achieved through nucleophilic substitution reactions or other suitable organic reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents include halogens, acids, and bases. The major products depend on the specific substituents and reaction conditions used.
Scientific Research Applications
1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a sulfur donor or acceptor, influencing various biochemical processes. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but lacks the ethylsulfanyl groups, resulting in different chemical properties and applications.
Benzene, 1-methyl-2-(1-propynyl)-: This compound has a similar benzene ring structure but different substituents, leading to distinct reactivity and uses.
Properties
CAS No. |
840522-72-7 |
|---|---|
Molecular Formula |
C14H18OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C14H18OS2/c1-4-11-15-13-10-8-7-9-12(13)14(16-5-2)17-6-3/h1,7-10,14H,5-6,11H2,2-3H3 |
InChI Key |
WFYHBSUBDGBUOA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=CC=C1OCC#C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)

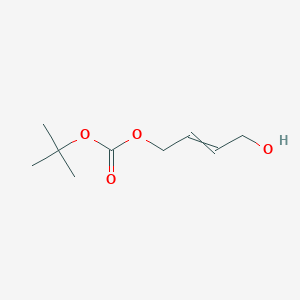
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)
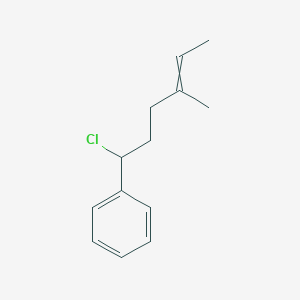
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)
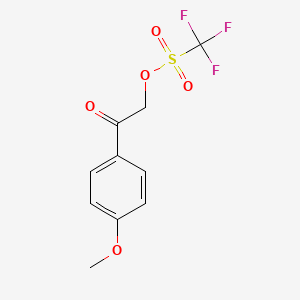
![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)
